molecular formula C8H7NO B1340411 2-(3-Hydroxyphenyl)acetonitrile CAS No. 25263-44-9

2-(3-Hydroxyphenyl)acetonitrile

Cat. No. B1340411
M. Wt: 133.15 g/mol
InChI Key: IEOUEWOHAFNQCO-UHFFFAOYSA-N
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Patent
US08889724B2

Procedure details

To a solution of 2-(3-Methoxyphenyl)acetonitrile (3.6 g, 25.4 mmol) in dry methylene chloride (20 ml) was added BBr3 (55 ml, 1M in CH2Cl2, 55 mmol) at −78° C. under argon atmosphere. The reaction mixture was warmed to ambient temperature for 48 hours, quenched by crushed ice, and extracted with methylene chloride. The organic layer was dried over Na2SO4, filtered, concentrated and purified by flash chromatography on a silica gel column (CH2Cl2: ethyl acetate 4:1) to give the title compound as oil.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC#N
Name
Quantity
55 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched
CUSTOM
Type
CUSTOM
Details
by crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column (CH2Cl2: ethyl acetate 4:1)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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